molecular formula C16H29N3O4 B1393655 Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 1291486-42-4

Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate

Cat. No. B1393655
M. Wt: 327.42 g/mol
InChI Key: OMIUGTADIICGOH-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate is a chemical compound . It is used as a substrate in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides leading to, for example, 4-pyridylpiperidinyl esters .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .


Molecular Structure Analysis

The molecular formula of Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate is C16H29N3O4 . Its average mass is 327.419 Da and its monoisotopic mass is 327.215820 Da .

Scientific Research Applications

Chemical Synthesis and By-products

  • Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate has been studied in various chemical synthesis processes. For instance, an unusual by-product was identified in a reaction involving ethyl 1,2,4-triazine-3-carboxylate and pyrrolidine enamine of N-tert-butoxycarbonylpiperidone, demonstrating an unknown reaction pathway for these compounds (MacorJohn, Kuipers, & Lachicotte, 1998).

Molecular Structure and Synthesis

  • Research has been conducted on the synthesis and molecular structure of related compounds, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, revealing insights into the crystal structure and bond lengths of piperazine-carboxylates (Mamat, Flemming, & Köckerling, 2012).

Application in Bioorganic and Medicinal Chemistry

  • In the field of bioorganic and medicinal chemistry, derivatives of piperazine, such as (4-piperidinyl)-piperazines, have been synthesized and evaluated as non-selective inhibitors, showing potent inhibitory activities in enzyme and cell-based assays (Chonan et al., 2011).

Catalytic Activities in Polymer Chemistry

  • The synthesis of polymethacrylates containing a 4-amino-pyridyl derivative covalently attached as effective catalysts in acylation chemistry has been explored, demonstrating the influence of neighboring groups in the catalytic cycle (Mennenga, Dorn, Menzel, & Ritter, 2015).

Synthesis of Intermediates for Drug Development

  • Compounds such as CIS-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, an intermediate for the synthesis of potent protein kinase inhibitors, have been prepared using an asymmetric approach starting from related compounds, suggesting potential industrial applications (Hao, Liu, Zhang, & Chen, 2011).

Crystallography and X-Ray Diffraction Studies

  • X-ray diffraction studies have been conducted on derivatives of N-Boc piperazine, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, providing detailed analysis of molecular shape and intermolecular interactions (Kulkarni et al., 2016).

properties

IUPAC Name

ethyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O4/c1-5-22-14(20)18-10-8-17(9-11-18)13-6-7-19(12-13)15(21)23-16(2,3)4/h13H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIUGTADIICGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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